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Abstract

Frustrated Lewis Pair (FLP) chemistry has emerged as a powerful paradigm in metal-free
catalysis, enabling the activation of small molecules and facilitating a range of chemical
transformations. This technical guide focuses on the core principles and applications of FLPs
centered around the sterically encumbered Lewis acid, trimesitylborane (B(Mes)s). Through a
detailed exploration of its synthesis, reactivity, and catalytic applications, this document
provides researchers and professionals in drug development with a comprehensive
understanding of the utility of trimesitylborane in FLP chemistry. Key quantitative data,
detailed experimental protocols, and mechanistic pathways are presented to facilitate the
practical application of this chemistry.

Introduction to Frustrated Lewis Pairs and the Role
of Trimesitylborane

Frustrated Lewis Pairs are combinations of Lewis acids and bases that are sterically hindered
from forming a classical dative bond. This "frustration” results in unquenched reactivity at both
the acidic and basic centers, which can cooperatively activate a variety of small molecules such
as Hz, COz, and olefins.[1]
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Trimesitylborane, B(Mes)s, is a bulky triarylborane that serves as an effective Lewis acid
component in many FLP systems.[2][3] Its three mesityl (2,4,6-trimethylphenyl) groups create
significant steric hindrance around the boron center, preventing adduct formation with bulky
Lewis bases like trimesitylphosphine (P(Mes)s) or tri-tert-butylphosphine (P(tBu)s).[1] This
property makes B(Mes)s a cornerstone reagent for FLP-mediated transformations, including
catalytic hydrogenation and carbon dioxide capture.[1][4]

Synthesis of Trimesitylborane

The synthesis of trimesitylborane is typically achieved through the reaction of a mesityl
Grignard reagent with a boron trihalide, such as boron trifluoride diethyl etherate (BFs-OEt2).
The bulky mesityl groups drive the reaction to completion, affording the desired triarylborane in
good yield.

Experimental Protocol: Synthesis of Trimesitylborane

Materials:

Magnesium turnings

2-Bromomesitylene

Boron trifluoride diethyl etherate (BF3-OEtz2)

Anhydrous diethyl ether

Anhydrous toluene

Dry glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:

o Preparation of the Grignard Reagent: In a flame-dried three-neck flask equipped with a reflux
condenser, dropping funnel, and magnetic stirrer, magnesium turnings (3.0 g, 125 mmol) are
placed in anhydrous diethyl ether (50 mL). A solution of 2-bromomesitylene (25.0 g, 125
mmol) in anhydrous diethyl ether (100 mL) is added dropwise to the magnesium suspension.
The reaction is initiated with gentle heating if necessary. After the addition is complete, the
mixture is refluxed for 2 hours to ensure complete formation of the Grignard reagent.
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e Reaction with Boron Trifluoride: The Grignard solution is cooled to O °C in an ice bath. A
solution of boron trifluoride diethyl etherate (5.9 g, 41.7 mmol) in anhydrous diethyl ether (50
mL) is added dropwise to the stirred Grignard reagent over a period of 1 hour.

o Work-up and Isolation: After the addition is complete, the reaction mixture is stirred at room
temperature for an additional 2 hours. The mixture is then carefully quenched by the slow
addition of a saturated aqueous solution of ammonium chloride. The organic layer is
separated, and the aqueous layer is extracted with diethyl ether. The combined organic
layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed
under reduced pressure.

 Purification: The crude product is recrystallized from a hot toluene/heptane mixture to afford
trimesitylborane as a white crystalline solid.

Characterization Data:

» Appearance: White to off-white crystalline solid.

e Melting Point: 193-195 °C.[3]

e 1B NMR (CDCIs3): & = +74.4 ppm (broad singlet).

« 1H NMR (CDCls): & = 6.84 (s, 6H, Ar-H), 2.32 (s, 18H, 0-CHs), 1.98 (s, 9H, p-CHs3).

« 13C NMR (CDCls): & = 148.3 (ipso-C), 141.3, 139.3, 128.4, 23.4 (0-CHs), 21.2 (p-CHs).

Activation of Small Molecules

A hallmark of FLP chemistry is the activation of small, kinetically inert molecules. B(Mes)s-
based FLPs have demonstrated remarkable efficacy in activating dihydrogen and carbon
dioxide.

Dihydrogen Activation

The combination of B(Mes)s with a sterically hindered phosphine, such as trimesitylphosphine
(P(Mes)s) or tri-tert-butylphosphine (P(tBu)s), results in the heterolytic cleavage of dihydrogen
(Hz2). This process yields a phosphonium borohydride salt, [RsPH]*[HB(Mes)s]~, which serves
as a metal-free source of a proton and a hydride.[1]
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Caption: Heterolytic cleavage of Hz by a B(Mes)s/PRs FLP.

Experimental Protocol: Dihydrogen Activation with
B(Mes)s and P(tBu)s

Materials:

o Trimesitylborane (B(Mes)3)

Tri-tert-butylphosphine (P(tBu)s)

Anhydrous toluene

Schlenk flask equipped with a J. Young valve

Hydrogen gas (high purity)
Procedure:

¢ In a glovebox, a Schlenk flask is charged with trimesitylborane (368 mg, 1.0 mmol) and tri-
tert-butylphosphine (202 mg, 1.0 mmol).

¢ Anhydrous toluene (10 mL) is added, and the flask is sealed with a J. Young valve.

e The flask is removed from the glovebox and connected to a hydrogen line.
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e The solution is degassed via three freeze-pump-thaw cycles, and then backfilled with
hydrogen gas (1 atm).

e The reaction mixture is stirred at room temperature for 4 hours. The formation of a white
precipitate indicates the formation of the phosphonium borohydride salt.

» The precipitate can be isolated by filtration under an inert atmosphere, washed with cold
pentane, and dried under vacuum.

Characterization Data for [tBusPH]*[HB(Mes)s]:

¢ 31P NMR (CD2Cl2): A doublet centered around & = +50 ppm (*J(P,H) = 450 Hz), characteristic
of a phosphonium proton.

e 1B NMR (CD2Cl2): A broad quartet centered around & = -20 to -30 ppm, indicative of a
tetracoordinate boron with one directly attached hydrogen.[5][6]

Carbon Dioxide Activation

B(Mes)s-based FLPs can also capture and activate carbon dioxide (COz). The Lewis basic
phosphine attacks the electrophilic carbon of CO2, while the Lewis acidic boron center
coordinates to one of the oxygen atoms. This results in the formation of a zwitterionic adduct
where the COz2 molecule is chemically activated.[7]

CO2

+ CO2

R3P+-C(O)O—-B(MD
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Caption: Activation of CO2 by a B(Mes)s/PRs FLP.

Catalytic Applications: Hydrogenation of Imines

One of the most significant applications of B(Mes)s-based FLPs is in the metal-free catalytic
hydrogenation of unsaturated substrates, such as imines. The phosphonium borohydride salt,
formed by H: activation, serves as the active catalyst for the reduction.

Catalytic Cycle for Imine Hydrogenation

The catalytic cycle for the hydrogenation of an imine, for example, N-benzylideneaniline,
involves several key steps:

H2 Activation: The FLP (B(Mes)s and a phosphine) reversibly activates Hz to form the
phosphonium borohydride salt.

e Protonation of Imine: The acidic proton from the phosphonium cation is transferred to the
nitrogen atom of the imine, forming an iminium ion.

o Hydride Transfer: The hydridic borate anion delivers a hydride to the electrophilic carbon of
the iminium ion, yielding the corresponding amine and regenerating the FLP.

o Catalyst Regeneration: The regenerated FLP can then activate another molecule of Hz,
continuing the catalytic cycle.
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Caption: Catalytic cycle for imine hydrogenation with a B(Mes)s FLP.

Experimental Protocol: Catalytic Hydrogenation of N-
Benzylideneaniline

Materials:

Trimesitylborane (B(Mes)s)

Tri-tert-butylphosphine (P(tBu)s)

N-benzylideneaniline

Anhydrous toluene
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e High-pressure autoclave
e Hydrogen gas (high purity)
Procedure:

e To a glass liner for a high-pressure autoclave, trimesitylborane (18.4 mg, 0.05 mmol, 5
mol%), tri-tert-butylphosphine (10.1 mg, 0.05 mmol, 5 mol%), and N-benzylideneaniline (181
mg, 1.0 mmol) are added inside a glovebox.

e Anhydrous toluene (5 mL) is added, and the liner is sealed inside the autoclave.

e The autoclave is removed from the glovebox, purged several times with hydrogen gas, and
then pressurized to 40 atm with Ha.

e The reaction mixture is stirred and heated to 100 °C for 24 hours.

 After cooling to room temperature and venting the excess hydrogen, the reaction mixture is
analyzed by GC-MS or 'H NMR to determine the conversion to N-benzylaniline.

e For isolation, the solvent is removed under reduced pressure, and the residue is purified by
column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize key quantitative data related to the reactivity of
trimesitylborane and related FLP systems.

Table 1. Thermodynamic and Kinetic Data for H2 Activation

. . . AH¥ ASt AH_rxn
Lewis Acid Lewis Base Reference
(kcal/mol) (cal/mol-K) (kcal/mol)
B(CeFs)s P(Mes)s 3.25 -48.7 -33.7 [4]
B(Mes)s P(tBu)s ND ND ND
B(CsFs)3 P(tBu)s ~3.9 (calc.) ND ~-4.3 (calc.) [8]
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ND: Not Determined

Table 2: Representative 1B and 3P NMR Chemical Shifts

Compound /

Solvent 1B & (ppm) 3P (ppm) Reference
Adduct
B(Mes)s CDClIs +74.4 - This work
P(tBu)s CDCIs - +63.2 [9]
[tBusPH]*[HB(Cs
CD2Cl2 -24.1 +53.4 [10]
Fs)3]~
[MessPH]*[HB(C
CD2Cl2 -23.5 +37.0 [4]
6Fs)3]~
[RsPH]*[HB(Mes
. Est. -20 to -30 +30 to +60 [5][6]
S
Est.. Estimated range based on similar structures
Table 3: Catalytic Hydrogenation of Imines with B(CeFs)3/P(tBu)s FLP
Imine ) . .
Product Amine Yield (%) Conditions Reference
Substrate
N-benzylidene- 5 mol% cat., 4
N-benzyl-tert-
tert- ] >98 atm Hz, 80°C, [10]
) butylamine
butylamine 24h
N-(1- N-(1- 5 mol% cat., 4
phenylethylidene  phenylethylanilin 95 atm Hz, 80°C, [10]
)aniline e 40h
N- N- 5 mol% cat., 4
cyclohexylidenec  cyclohexylcycloh ~ >98 atm Hz, 80°C, [10]
yclohexylamine exylamine 24h

(Data for the analogous B(CeFs)s system is provided for illustrative purposes)
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Conclusion

Trimesitylborane is a versatile and powerful Lewis acid for the construction of frustrated Lewis
pairs. Its steric bulk effectively prevents the formation of classical Lewis adducts with hindered
bases, enabling the cooperative activation of small molecules like dihydrogen and carbon
dioxide. The application of B(Mes)s-based FLPs in metal-free catalytic hydrogenations offers a
valuable alternative to traditional transition metal catalysts, with significant potential in organic
synthesis and drug development. The data and protocols presented in this guide provide a
solid foundation for researchers to explore and utilize the rich chemistry of trimesitylborane-
based frustrated Lewis pairs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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